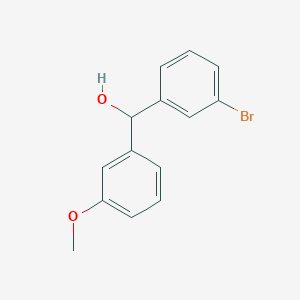

(3-Bromophenyl)(3-methoxyphenyl)methanol

Description

(3-Bromophenyl)(3-methoxyphenyl)methanol is a bifunctional aromatic alcohol featuring a bromine atom at the meta position of one phenyl ring and a methoxy group at the meta position of the other. This compound is of interest in medicinal chemistry and materials science due to its unique electronic and steric properties, which arise from the combination of electron-withdrawing (bromo) and electron-donating (methoxy) substituents. Its synthesis typically involves nucleophilic addition or cross-coupling reactions, as seen in analogous compounds .

Properties

IUPAC Name |

(3-bromophenyl)-(3-methoxyphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrO2/c1-17-13-7-3-5-11(9-13)14(16)10-4-2-6-12(15)8-10/h2-9,14,16H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIGBNHMSXYXOQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(C2=CC(=CC=C2)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the Grignard reaction, where a Grignard reagent (such as 3-bromophenylmagnesium bromide) reacts with 3-methoxybenzaldehyde. The reaction typically requires anhydrous conditions and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the synthesis may involve optimizing reaction conditions to increase yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the production of high-quality (3-Bromophenyl)(3-methoxyphenyl)methanol.

Chemical Reactions Analysis

(3-Bromophenyl)(3-methoxyphenyl)methanol: undergoes various types of chemical reactions:

Oxidation: The compound can be oxidized to form (3-bromophenyl)(3-methoxyphenyl)carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

Reduction: Reduction reactions can convert the compound to (3-bromophenyl)(3-methoxyphenyl)methane using reducing agents such as lithium aluminum hydride (LiAlH₄).

Substitution: The bromine atom on the benzene ring can undergo nucleophilic substitution reactions with various nucleophiles, such as sodium hydroxide (NaOH) or potassium iodide (KI).

Common Reagents and Conditions:

Oxidation: KMnO₄, H₂CrO₄, heat

Reduction: LiAlH₄, ether solvent, low temperature

Substitution: NaOH, KI, aqueous solution

Major Products Formed:

Oxidation: (3-bromophenyl)(3-methoxyphenyl)carboxylic acid

Reduction: (3-bromophenyl)(3-methoxyphenyl)methane

Substitution: Various substituted phenyl derivatives

Scientific Research Applications

(3-Bromophenyl)(3-methoxyphenyl)methanol: has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in biological studies to investigate the effects of bromine and methoxy groups on biological systems.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which (3-Bromophenyl)(3-methoxyphenyl)methanol exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Properties

Substituent Position and Electronic Effects :

- Para-methoxy analogues (e.g., 3-Bromo-4-methoxybenzyl alcohol) may exhibit altered solubility due to increased symmetry, but biological data are lacking .

Antitrypanosomal Activity ():

- 3-Bromophenyl derivative (Compound 6): IC₅₀ = 2.0 mM (high activity).

- 3-Methoxyphenyl derivative (Compound 5): IC₅₀ = 8.0 mM (lower activity).

- 2-Bromophenyl derivative (Compound 4): IC₅₀ = 13.5 mM. Implication: Bromine at the meta position significantly enhances antitrypanosomal activity compared to methoxy or bromine at other positions. The electron-withdrawing nature of bromine may improve target binding or metabolic stability .

Anti-inflammatory and Gastroprotective Effects ():

- Chalcone 3b (3-bromophenyl): 40 mg/kg dose reduced carrageenan-induced edema by 58%.

- Chalcone 3c (4-methoxyphenyl): Similar efficacy at 40 mg/kg.

Implication : The meta -bromo and para -methoxy groups exhibit comparable anti-inflammatory effects, suggesting substituent position may play a secondary role in this context .

Physicochemical and Quantum Chemical Properties

Table 2: Calculated Properties of (3-Bromophenyl)(cycloheptyl)methanol vs. Target Compound

Yield Comparison :

- Di(3-thienyl)methanol (): 88% yield via n-BuLi-mediated coupling.

- Triphenylbutanamines (): ~90% yield after chromatographic purification.

Biological Activity

(3-Bromophenyl)(3-methoxyphenyl)methanol is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular structure of (3-Bromophenyl)(3-methoxyphenyl)methanol comprises two aromatic rings substituted with bromine and methoxy groups, enhancing its reactivity and biological efficacy. The presence of these substituents influences its interaction with biological targets.

Biological Activity Overview

Research indicates that (3-Bromophenyl)(3-methoxyphenyl)methanol exhibits significant antimicrobial and anticancer properties. Below is a summary of its biological activities:

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.

- Anticancer Activity : Studies have demonstrated that it can inhibit the growth of cancer cells, particularly in liver cancer models like SMMC-7721.

The primary mechanism through which (3-Bromophenyl)(3-methoxyphenyl)methanol exerts its effects is through the inhibition of telomerase reverse transcriptase (hTERT). This inhibition leads to:

- Reduced Cell Proliferation : By targeting hTERT, the compound decreases the proliferation of cancer cells.

- Induction of Apoptosis : The compound has been observed to induce apoptosis in various cancer cell lines.

Pharmacokinetics

Pharmacokinetic studies reveal that (3-Bromophenyl)(3-methoxyphenyl)methanol has a favorable profile:

- IC50 Values :

- Inhibitory concentration for SMMC-7721 cells: 88 nM

- Non-toxic concentration for normal hepatocyte cells: 10 µM

These values suggest a high selectivity for cancer cells over normal cells, making it a promising candidate for further development.

Data Table: Biological Activities and IC50 Values

| Activity Type | Target Cell Line | IC50 Value (nM) | Notes |

|---|---|---|---|

| Anticancer | SMMC-7721 | 88 | Significant inhibition of growth |

| Antimicrobial | Various Bacterial Strains | Variable | Effective against multiple strains |

| Non-toxic to Normal Cells | Human Hepatocytes | 10,000 | High selectivity |

Case Studies

- Anticancer Efficacy : A study conducted on xenograft tumor models showed that treatment with (3-Bromophenyl)(3-methoxyphenyl)methanol resulted in significant tumor growth inhibition compared to control groups. This suggests its potential as a therapeutic agent in cancer treatment.

- Mechanistic Insights : Research utilizing biochemical assays indicated that the compound's interaction with hTERT leads to downstream effects on cell cycle regulation and apoptosis pathways, further validating its role as an anticancer agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.